Chloramine-T hydrate

Catalog No.
S007035
CAS No.
7080-50-4
M.F
C7H10ClNNaO3S
M. Wt
246.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chloramine-T hydrate

CAS Number

7080-50-4

Product Name

Chloramine-T hydrate

IUPAC Name

sodium;chloro-(4-methylphenyl)sulfonylazanide;trihydrate

Molecular Formula

C7H10ClNNaO3S

Molecular Weight

246.67 g/mol

InChI

InChI=1S/C7H8ClNO2S.Na.H2O/c1-6-2-4-7(5-3-6)12(10,11)9-8;;/h2-5,9H,1H3;;1H2

InChI Key

VNXHKHCRRCXFBX-UHFFFAOYSA-N

SMILES

Array

Synonyms

(N-chloro-p-toluenesulfonamide)sodium, chloramine T, chloramine-T, chloramine-T anhydrous, chloramine-T trihydrate, chloramine-T, 36Cl-labeled, Clorina, Euclorina, Hydroclonazone, sodium p-toluenesulfonchloramide

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCl.O.[Na]

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)[N-]Cl.O.O.O.[Na+]

The exact mass of the compound Chloramine-T trihydrate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Chloramines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Chloramine-T hydrate is the stable, trihydrate sodium salt of N-chloro-p-toluenesulfonamide, presenting as a white crystalline solid. [3] It is recognized as a versatile and mild oxidizing agent, disinfectant, and a source of electrophilic chlorine and nitrogen anions for organic synthesis. [11, 23] Its utility stems from a combination of moderate reactivity, good water solubility, and superior solid-state stability compared to many other chlorinating agents, making it a reliable choice for applications in analytical chemistry, pharmaceutical synthesis, and disinfection protocols. [1, 26]

Substituting Chloramine-T hydrate with seemingly similar alternatives introduces significant process risks. Aqueous sodium hypochlorite (bleach), a common inorganic substitute, is notoriously unstable, requiring frequent standardization for quantitative work and forming potentially carcinogenic by-products like trihalomethanes. [4, 27] The anhydrous form of Chloramine-T is more sensitive and can explode on heating, while the hydrate form is a more stable solid. [2] Other organic reagents like Dichloramine-T possess a much higher oxidizing potential, leading to a loss of selectivity and control in sensitive synthetic transformations. [9] This lack of interchangeability means that specifying the stable trihydrate form is critical for ensuring reproducibility, safety, and performance in controlled laboratory and industrial workflows.

Superior Solution Stability for Prolonged Disinfectant Efficacy vs. Sodium Hypochlorite

Chloramine-T provides a more stable and persistent disinfectant residual compared to sodium hypochlorite (bleach). In hot water, the half-life of monochloramine (the active species from Chloramine-T) is approximately 200 hours, which is about 10 times longer than that of hypochlorite. [7] This prolonged activity is due to its lower reactivity, which reduces premature consumption by organic matter or system materials. [7] The CDC also notes that chlorine-releasing compounds like Chloramine-T retain chlorine longer, exerting a more prolonged bactericidal effect than hypochlorites. [12]

Evidence DimensionDisinfectant Half-Life in Hot Water
Target Compound Data~200 hours (as monochloramine)
Comparator Or BaselineSodium Hypochlorite (~20 hours)
Quantified DifferenceApproximately 10x longer half-life
ConditionsHot water disinfection systems

For applications requiring a long-lasting disinfectant residual, such as in water distribution systems or formulated sanitizers, this compound offers significantly better stability and lower maintenance than bleach.

Solid-State Stability Enables Use as a Reliable Analytical Standard

Chloramine-T hydrate is a stable, crystalline solid that can be used as a primary standard in analytical chemistry, particularly in iodometric titrations. [26] Its solid form decomposes very slowly, with one report noting only a 0.1% loss of effective chlorine over one year. [8] This contrasts sharply with sodium hypochlorite solutions, which are unstable and must be frequently standardized before use as a titrant. [27] The use of Chloramine-T hydrate as a weighable standard simplifies workflows and improves the accuracy of quantitative analyses by eliminating the need for constant re-calibration of the reagent.

Evidence DimensionReagent Form and Stability
Target Compound DataStable, weighable crystalline solid; ~0.1% active chlorine loss/year
Comparator Or BaselineSodium Hypochlorite: Unstable aqueous solution requiring frequent standardization
Quantified DifferenceQualitatively superior stability and handling for analytical use
ConditionsStandard laboratory storage and use as a titrimetric reagent

For quantitative labs, procuring this stable solid eliminates the labor, time, and material costs associated with the frequent re-standardization required for unstable liquid bleach solutions.

Lower Oxidizing Potential for Higher Selectivity in Synthesis vs. Hypochlorite

Chloramine-T functions as a mild oxidizing agent, which is critical for selective transformations in organic synthesis. [9] Its oxidizing potential is significantly lower than that of free chlorine from sodium hypochlorite, which is a stronger, less specific oxidant. [17] This difference is crucial in reactions like the oxidation of sulfides; while strong oxidants can easily lead to over-oxidation to the sulfone, Chloramine-T allows for controlled oxidation to the sulfoxide. [20] For example, the pH-dependent oxidation of H₂S with Chloramine-T can be controlled to yield either sulfur or sulfate, a level of control not as readily achievable with less stable, more aggressive reagents like hypochlorite. [16]

Evidence DimensionOxidation-Reduction Potential (ORP)
Target Compound DataLower ORP (milder oxidant)
Comparator Or BaselineSodium Hypochlorite / Free Chlorine (Higher ORP, stronger oxidant)
Quantified DifferenceQualitatively lower potential leading to higher reaction selectivity
ConditionsAqueous and organic synthesis reaction media

This compound is the appropriate choice for synthetic routes where chemoselectivity is paramount, preventing over-oxidation and improving the yield of the desired intermediate product.

Quantitative Analytical Titrations

Due to its high solid-state stability, Chloramine-T hydrate is the specified reagent for preparing standard solutions in iodometry and other redox titrations, where the instability of sodium hypochlorite solutions would compromise accuracy and reproducibility. [26]

Selective Oxidation in Pharmaceutical Synthesis

This compound is selected for multi-step organic syntheses where a mild oxidant is required to prevent over-oxidation of sensitive functional groups. Its controlled reactivity is essential for producing intermediates like sulfoxides or for synthesizing heterocyclic compounds without generating unwanted by-products. [11, 20]

Formulation of Stable Disinfectants and Biocides

The superior solution stability of Chloramine-T hydrate makes it the preferred active ingredient for disinfectants that require a long shelf life and prolonged antimicrobial action, such as in surface sanitizers, water treatment tablets, and veterinary hygiene products. [7, 12]

Protein and Peptide Radio-Iodination

In biochemical workflows, Chloramine-T is used as a mild oxidant to facilitate the labeling of peptides and proteins with radioiodine isotopes. Its moderate reactivity enables the efficient oxidation of iodide to iodine monochloride without causing significant damage to the protein structure. [8]

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

245.9967613 Da

Monoisotopic Mass

245.9967613 Da

Heavy Atom Count

14

UNII

4IU6VSV0EI

GHS Hazard Statements

Aggregated GHS information provided by 93 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 93 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 92 of 93 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (95.65%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Indicators and Reagents

Pictograms

Health Hazard Irritant

Corrosive;Irritant;Health Hazard

Other CAS

7080-50-4

Wikipedia

Chloramine-T trihydrate

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients

Methods of Manufacturing

... Prepared in 75-95% yield by passing chlorine into a sodium hydroxide solution of p-toluenesulfonamide.
Reaction of ammonia and paratoluene-sulfochloride under pressure. The latter is reacted with sodium hypochlorite in presence of an alkali and the chloramine produced by crystallization. /Trihydrate/

General Manufacturing Information

Benzenesulfonamide, N-chloro-4-methyl-, sodium salt (1:1): ACTIVE
Tosylchloramide sodium is an organic chlorine compound with an available chlorine content of 28-30% and is intended for use in fish farming for prevention and control of bacterial gill disease. Recommended treatment schedules are as follows: 10 mg/L in water of flow-through basin for one hour for preventive purposes, which may be repeated every 15-30 days; 10 mg/L in water of flow-through basin for one hour for therapeutic purposes, which may be repeated up to 3 times within one week.
Tosylchloramide sodium is intended for teat and udder disinfection to prevent udder disease in lactating cows. To obtain effective concentrations at least 50 to 100 mg active chlorine/L solution are required. This is achieved if a 0.3% tosylchloramide solution is used. The teats of lactating cows are dipped in the solution after each milking throughout the lactation period and in nonlactating cows once daily. According to prescription 0.5 ml of the solution ready for application (3 mg/ml) should be used for each teat, i.e. 6 mg/animal.

Analytic Laboratory Methods

DETECTION LIMIT WAS 2.5 NG P-TSA/MUL CORRESPONDING TO CHLORAMINE-T CONCN OF 0.8 MG/KG IN FOOD SAMPLES.
GLC METHOD FOR DETERMINATION IN MILK, ICE CREAM, WHOLE EGGS, MECHANICALLY DEBONED POULTRY MEAT & CROQUETTES PRESENTED. DRIED & CONCENTRATED EXTRACT IS SUBJECTED TO GLC USING FLAME IONIZATION DETECTOR. METHOD CAPABLE OF DETECTING 1 PPM & AVG RECOVERY IS 80%.
DETECTION LIMIT OF SCANNING PROCEDURE WAS 0.5 MUG P-TSA/SPOT, CORRESPONDING TO CONCN OF 4 MG/KG SAMPLE. AVG RECOVERY WAS 88 +/- 3% FOR 10 ICE CREAM SAMPLES SPIKED WITH 10-55 MG/KG CHLORAMINE.

Storage Conditions

N-Chloramines should be stored cold and protected from light, water, amines and ammonium compounds, strong acids and bases, and easily oxidized organic materials. /N-Chloramines/

Interactions

It has been suggested that chloramine T can react with some amino acids in gastrointestinal tract to form toxic cyanogen compounds.

Stability Shelf Life

Decomposes slowly in air, liberating chlorine /trihydrate/
Loses water on drying. /Trihydrate/

Dates

Last modified: 09-12-2023
[1]. Kloth LC, et al. Bactericidal and cytotoxic effects of chloramine-T on wound pathogens and human fibroblasts in vitro. Adv Skin Wound Care. 2007 Jun;20(6):331-45.[2]. Shim I, et al. Inhalation exposure to chloramine T induces DNA damage and inflammation in lung of Sprague-Dawley rats. J Toxicol Sci. 2013;38(6):937-46.[3]. Kuklina I, et al. Investigation of chloramine-T impact on crayfish Astacus leptodactylus (Esch., 1823) cardiac activity. Environ Sci Pollut Res Int. 2014 Sep;21(17):10262-9. [4]. Martínez MA, et al. Induction of cytochrome P450-dependent mixed function oxidase activities and peroxisome proliferation by chloramine-T in male rat liver. Food Chem Toxicol. 2017 Aug;106(Pt A):86-91.

Explore Compound Types